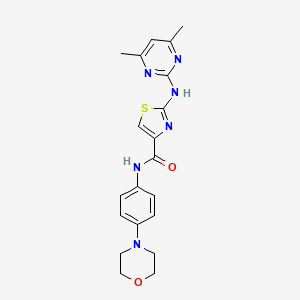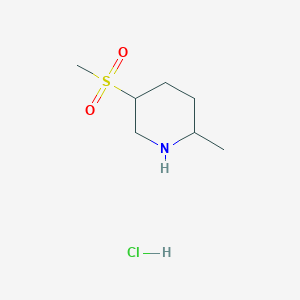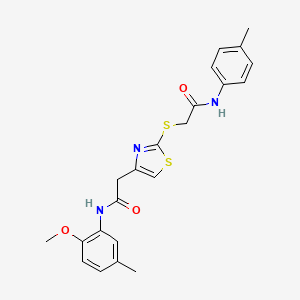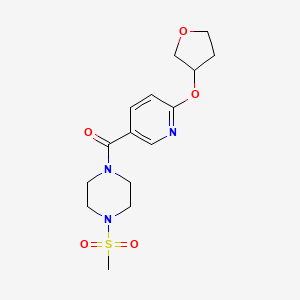
2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C27H23N5O3 and its molecular weight is 465.513. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomeric Behavior and Molecular Structure
Purine derivatives exhibit interesting tautomeric behaviors, which have significant implications for their reactivity and interaction with biological molecules. For example, studies on dihydropurine derivatives have shown how tautomerism affects hydrogen bonding and molecular structure, highlighting their potential in designing molecules with specific biochemical interactions (Beagley et al., 1995).
Intermolecular Interactions
Antipyrine-like derivatives, including those with halogens and benzoamide groups, demonstrate a variety of intermolecular interactions. These include hydrogen bonds and π-interactions, which are crucial for the stability and biological activity of drug molecules (Saeed et al., 2020).
Polymer Synthesis
Compounds with complex aromatic structures, such as the one , are often used as monomers or intermediates in polymer synthesis. Studies have shown how aromatic polyamides with specific substituents can be synthesized, leading to materials with high thermal stability and solubility in polar solvents (Hsiao et al., 2000).
Antimicrobial and Docking Studies
Derivatives of purine and similar heterocyclic compounds have been explored for their antimicrobial properties. Synthesis and docking studies can reveal how these compounds interact with bacterial enzymes or proteins, offering insights into new antimicrobial agents (Talupur et al., 2021).
Electrochromic Properties
Novel aromatic polyamides incorporating purine derivatives or related structures can exhibit unique electrochromic properties, useful in developing smart materials and displays. These compounds can undergo reversible color changes under electrical stimulation, highlighting their potential in electronic applications (Chang & Liou, 2008).
Enzyme Inhibition
Some purine derivatives are studied for their potential as enzyme inhibitors, which is crucial for the development of drugs targeting specific metabolic pathways. These compounds can inhibit enzymes like adenosine deaminase, which is involved in purine metabolism, indicating their potential in treating disorders related to nucleotide imbalance (Shah et al., 1965).
Eigenschaften
IUPAC Name |
9-(3,4-dimethylphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-16-8-11-20(14-17(16)2)32-26-23(30-27(32)34)22(24(28)33)29-25(31-26)19-9-12-21(13-10-19)35-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H2,28,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWLJRKCEHZQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685504.png)




![N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2685513.png)
![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)


![(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2685517.png)

![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)

